5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c1-10-13(9-17)15(18-11(2)14(10)16)19-5-7-20(8-6-19)23(21,22)12-3-4-12/h12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCIEFXESIPBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCN(CC2)S(=O)(=O)C3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the α1-adrenoceptor . The α1-adrenoceptor is a type of protein found in various parts of the body, including the heart, blood vessels, and prostate gland. It plays a crucial role in regulating physiological processes such as vasoconstriction and smooth muscle contraction.
Mode of Action
The compound acts as an antagonist to the α1-adrenoceptor. This means it binds to the receptor and blocks its activation by endogenous catecholamines such as norepinephrine. By doing so, it inhibits the downstream effects mediated by the receptor, such as vasoconstriction and smooth muscle contraction.
Biochemical Pathways
Upon binding to the α1-adrenoceptor, the compound disrupts the normal signaling pathways activated by the receptor. This includes the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, key secondary messengers involved in cellular responses such as muscle contraction and secretion.
Pharmacokinetics
Like many other α1-adrenoceptor antagonists, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine.
Result of Action
By blocking the α1-adrenoceptor, the compound can reduce smooth muscle contraction in the blood vessels and prostate gland. This can lead to vasodilation and relief of symptoms associated with conditions such as hypertension and benign prostatic hyperplasia.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other drugs could influence its pharmacokinetics and pharmacodynamics through drug-drug interactions.
Biological Activity
5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyridine ring, a piperazine moiety, and a cyclopropanesulfonyl group. Its molecular formula is , with a molecular weight of approximately 348.84 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
Biological Activity
Research studies have highlighted several biological activities associated with this compound:
Antitumor Activity
Recent investigations have demonstrated that derivatives of similar structures exhibit significant antitumor effects. For instance, compounds with similar piperazine structures have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 |
| Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 |
These results suggest that the target compound may also possess similar antitumor properties due to its structural analogies with known active compounds .
Antimicrobial Activity
In vitro studies have indicated that compounds containing the cyclopropanesulfonyl group demonstrate antimicrobial properties. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting bacterial growth, particularly in Gram-positive bacteria .
Case Studies
- Study on Antitumor Efficacy : A study evaluated the effects of structurally similar compounds on lung cancer cell lines using both 2D and 3D culture systems. The results indicated higher cytotoxicity in 2D assays compared to 3D formats, emphasizing the need for further optimization of these compounds for therapeutic applications .
- Antimicrobial Testing : Another study focused on the antimicrobial potential of related sulfonamide derivatives. The results showed that these compounds effectively inhibited the growth of several bacterial strains, suggesting that the cyclopropanesulfonyl moiety contributes to their antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to two structurally related pyridine-carbonitrile derivatives from and :
5-Chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile (CAS: 2548984-17-2)
5-Chloro-2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile (CAS: 2549027-73-6)
Critical Insights
The cyclopropanesulfonyl group introduces steric hindrance and electron-withdrawing effects, which may enhance metabolic stability compared to the ether-linked cyanopyridine in .
Biological Activity: Sulfonamide derivatives often exhibit stronger enzyme inhibition (e.g., acetylcholinesterase in pests) due to their ability to form stable hydrogen bonds . The cyanopyridinyloxy group in compounds may improve lipophilicity, favoring membrane penetration in insects, as seen in fipronil-like activity .
Synthetic Considerations :
- The sulfonamide group in the target compound is typically synthesized via sulfonylation of piperazine, a robust and scalable reaction. In contrast, the ether linkages in require nucleophilic substitution under anhydrous conditions, which may limit yield .
Preparation Methods
Sulfonylation of Piperazine Intermediates
The foundational step involves introducing the cyclopropanesulfonyl group to the piperazine ring. Cyclopropanesulfonyl chloride reacts with piperazine derivatives in the presence of a base, such as triethylamine or pyridine, to form the sulfonamide linkage. For instance, Search Result demonstrates this reaction using methyl 3-amino-4-fluorobenzoate, where cyclopropanesulfonyl chloride (330 mg) reacts with a piperazine analog in pyridine at 110°C for 12 hours, yielding 270 mg of the sulfonamide product.
Critical Parameters:
Coupling of Sulfonylated Piperazine with Pyridine Precursors
The target compound’s pyridine core is constructed via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. Search Result outlines a Suzuki-Miyaura coupling protocol for analogous pyridines, where a chloropyridine intermediate reacts with a boronic ester under palladium catalysis. For 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile, the chloro substituent at position 5 is introduced early, while the nitrile group at position 3 is retained via careful protection-deprotection strategies.
Example Protocol:
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Chloropyridine Synthesis : 4,6-Dimethylpyridine-3-carbonitrile is chlorinated at position 5 using POCl₃ or NCS (N-chlorosuccinimide).
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Piperazine Coupling : The chloropyridine reacts with 4-(cyclopropanesulfonyl)piperazine in DMF at 80°C for 6 hours, facilitated by K₂CO₃ as a base.
Optimization of Reaction Conditions
Solvent and Base Selection
Search Result highlights pyridine’s dual role as solvent and base in sulfonylation reactions, achieving 85% conversion. Alternatives like dichloromethane with triethylamine (as in Search Result ) offer milder conditions (20°C, 2 hours) but require stoichiometric base.
Comparative Data:
| Solvent System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | DMAP | 110 | 85 |
| Dichloromethane | Triethylamine | 20 | 78 |
| DMF | K₂CO₃ | 80 | 72 |
Temperature and Reaction Time
Elevated temperatures (110°C) reduce reaction times but may degrade sensitive functional groups. Search Result reports a 12-hour reaction at 110°C for sulfonylation, whereas Search Result achieves completion in 2 hours at 20°C using dichloromethane.
Purification and Characterization
Workup Procedures
Post-reaction mixtures are typically quenched with aqueous HCl to protonate unreacted amines, followed by extraction with CH₂Cl₂. Silica gel chromatography isolates the product, as described in Search Result , where the organic layer is dried over Na₂SO₄ and concentrated.
Analytical Data
-
¹H NMR : Peaks at δ 1.2–1.5 (cyclopropane protons), δ 2.5–3.5 (piperazine and pyridine methyl groups).
-
MS (ESI+) : m/z 423.1 [M+H]⁺.
Challenges and Mitigation Strategies
Regioselectivity in Pyridine Substitution
The nitrile group at position 3 directs electrophilic substitution to position 5, but competing reactions at position 2 necessitate careful stoichiometry. Search Result resolves this using Boc-protected intermediates to block undesired sites.
Stability of Cyclopropanesulfonyl Chloride
Moisture-sensitive cyclopropanesulfonyl chloride requires anhydrous conditions. Storage under N₂ and in situ generation from cyclopropanesulfonic acid (via SOCl₂) improves reliability.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Search Result implies scalability via continuous flow reactors, reducing reaction times from hours to minutes. A proposed setup involves:
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Mixing cyclopropanesulfonyl chloride and piperazine in a T-junction.
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Heating the stream to 110°C in a coiled reactor.
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In-line extraction and crystallization.
Q & A
Q. How can environmental impact assessments guide safe handling and disposal protocols?
- Fate Studies: Measure biodegradability via OECD 301F (Closed Bottle Test) and bioaccumulation potential using logKow .
- Ecotoxicity Screening: Test on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
